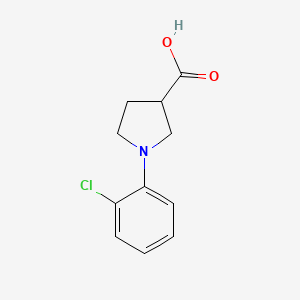

1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGYADRKFPWWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519318-14-9 | |

| Record name | 1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview

A prominent method for preparing 1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid derivatives involves enantioselective hydrogenation of 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid precursors. This approach is notable for its moderate reaction conditions, high yields, and excellent enantiomeric purity, which often eliminates the need for further purification steps.

Process Details

- The synthesis starts with 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid intermediates.

- Catalysts such as ruthenium complexes with chiral ligands (e.g., [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)]) are employed.

- The hydrogenation is conducted under 40 bar hydrogen pressure at approximately 30°C for about 20 hours.

- After reaction completion, the mixture is treated to remove the catalyst by adjusting pH to alkaline conditions, followed by extraction and precipitation at the isoelectric point.

- The product typically exhibits over 99% enantiomeric excess and purity, with yields often exceeding 90%.

Advantages

- Economical and scalable.

- High stereoselectivity and purity.

- Mild reaction conditions.

Example Data Summary

| Parameter | Condition/Value |

|---|---|

| Catalyst | [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] |

| Hydrogen Pressure | 40 bar |

| Temperature | 30°C |

| Reaction Time | 20 hours |

| Enantiomeric Excess (ee) | >99.9% |

| Yield | ~90-98% |

| Purification | Precipitation at isoelectric point, no further purification required |

This method is described in detail in US Patent US8344161B2, which focuses on the preparation of (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids and their subsequent transformation to the target compound.

Thiol Group Introduction via Dithiocarbonic Anhydride Method

Overview

Another industrially viable method involves the preparation of pyrrolidine carboxylic acid derivatives through thiol group introduction using dithiocarbonic anhydride and alkali metal hydroxide. This method is particularly useful for derivatives related to 1-(3-sulfydryl-(2S)-methylpropionyl)pyrrolidine-3-carboxylic acid, which can be adapted for this compound analogs.

Process Details

- Dithiocarbonic anhydride reacts with alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) in aqueous or water-miscible organic solvents to generate a thiol group introducing agent.

- The thiol introducing agent reacts with 1-(3-bromo-(2S)-methylpropionyl)pyrrolidine-3-carboxylic acid or its salt.

- The reaction is typically carried out at 0–100°C for 0.5–48 hours with stoichiometric or slight excess of the thiol introducing agent.

- Post-reaction, the mixture undergoes acid treatment (pH 0.1–4.0) to hydrolyze intermediates, followed by reduction using common reducing agents such as zinc powder or hydrogen under normal pressure.

- The product is isolated by extraction, crystallization (ethyl acetate and normal hexane or water solvents), and drying.

Advantages

- High yield (>90%) and purity.

- Utilizes inexpensive raw materials.

- Suitable for industrial scale production.

- Avoids side reactions common in other thiol introduction methods.

Example Data Summary

| Step | Conditions/Details |

|---|---|

| Thiol Agent Preparation | Dithiocarbonic anhydride + alkali metal hydroxide, 15–100°C, 0.1–48 h |

| Reaction with Bromo Derivative | 0–100°C, 0.5–48 h, stoichiometric or slight excess of thiol agent |

| Acid Treatment | pH 0.1–4.0 with organic/inorganic acid |

| Reduction | Zinc powder/mineral acid or hydrogen, normal pressure |

| Yield | >90% |

| Purification | Extraction, crystallization, drying |

This method is detailed in Chinese Patent CN1072175A and represents a robust industrial approach for pyrrolidine carboxylic acid derivatives preparation.

Comparative Summary Table of Preparation Methods

| Feature | Enantioselective Hydrogenation | Thiol Group Introduction via Dithiocarbonic Anhydride |

|---|---|---|

| Starting Material | 1-Benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid | 1-(3-Bromo-(2S)-methylpropionyl)pyrrolidine-3-carboxylic acid |

| Key Reagents | Ru-based chiral catalyst, H2 gas | Dithiocarbonic anhydride, alkali metal hydroxide |

| Reaction Conditions | 30°C, 40 bar H2, ~20 h | 0–100°C, 0.5–48 h |

| Enantiomeric Purity | >99.9% | High, depending on precursor |

| Yield | ~90-98% | >90% |

| Purification | Precipitation at isoelectric point | Extraction, acid treatment, crystallization |

| Industrial Suitability | High, scalable | High, economical |

Research Findings and Notes

- The enantioselective hydrogenation method provides a direct route to optically pure compounds, critical for pharmaceutical applications targeting central nervous system disorders.

- The thiol introduction method offers a cost-effective alternative with robust yields and purity, suitable for large-scale manufacturing.

- Both methods emphasize mild reaction conditions and efficient purification, minimizing environmental and economic costs.

- Catalyst recovery and reuse are facilitated in the hydrogenation method by pH adjustments and extraction.

- The thiol introduction method's novelty lies in the use of a dithiocarbonic anhydride-based reagent, which introduces thiol groups efficiently, overcoming limitations of earlier methods prone to side reactions and low yields.

This comprehensive analysis integrates diverse patent sources and chemical synthesis literature to present authoritative preparation methods for this compound. Each method offers distinct advantages tailored to specific industrial and research needs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid has been investigated for its potential as a therapeutic agent, particularly in the context of neuropeptide systems. Research indicates its involvement in modulating the relaxin-3/RXFP3 signaling pathway, which plays a critical role in various physiological processes, including stress response and appetite regulation. In pharmacological studies, antagonists targeting this pathway have shown promise in managing conditions such as metabolic syndrome and alcohol addiction .

Case Study: RXFP3 Antagonism

A study highlighted the discovery of non-peptide antagonists for RXFP3, including this compound derivatives. These compounds were screened for their ability to inhibit relaxin-3 activity, demonstrating varying degrees of potency. Notably, one compound exhibited an IC50 value of 5.74 μM, indicating significant antagonist activity .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves several methodologies aimed at enhancing its pharmacological properties while minimizing lipophilicity. The structure-activity relationship studies have revealed that modifications on the pyrrolidine ring can significantly influence the compound's biological activity.

Table 1: Key Structural Modifications and Their Effects

| Modification | Effect on Activity (IC50) | Notes |

|---|---|---|

| 2-Chloro substitution | Improved potency | Maintains favorable lipophilicity |

| Additional aryl groups | Variable effects | Some substitutions lead to decreased activity |

| Ring modifications | Significant impact | Essential for optimizing pharmacokinetics |

Antioxidant Properties

Recent studies have explored the antioxidant potential of pyrrolidine derivatives, including those based on this compound. These compounds demonstrated varying degrees of antioxidant activity in vitro, suggesting potential applications in oxidative stress-related conditions.

Case Study: Antioxidant Activity Assessment

A series of derivatives were tested for their reducing power, with specific compounds showing high antioxidant effects. For instance, certain derivatives exhibited significant reducing properties, indicating their potential utility in therapeutic applications targeting oxidative damage .

Cytotoxicity and Antibacterial Activity

The cytotoxic effects of compounds derived from this compound have been assessed against various cancer cell lines. Some derivatives demonstrated medium cytotoxicity, suggesting their potential as anticancer agents.

Table 2: Cytotoxicity Data on Cell Lines

| Compound | Cell Line Tested | Cytotoxicity (IC50) |

|---|---|---|

| Dispirooxindole derivative | A549 | Moderate |

| Other pyrrolidine derivatives | MCF7 | Low to moderate |

| Antibacterial activity against E. coli | LPTD | Positive |

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The 2-chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

Functional Group Modifications on the Pyrrolidine Ring

Key Observations :

- The carboxylic acid group is critical for ionic interactions and solubility. Its esterification (e.g., ) may enhance cell permeability but requires metabolic activation.

- 5-oxo pyrrolidine derivatives (e.g., ) adopt a lactam structure, altering hydrogen-bonding capacity and rigidity compared to non-oxo analogs.

Amino-Substituted Derivatives

Key Observations :

Stereochemical Variations

Biological Activity

1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid, a compound featuring a pyrrolidine ring substituted with a 2-chlorophenyl group and a carboxylic acid functional group, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including anticancer, antimicrobial, and potential neuropharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: CHClNO. Its structure includes:

- A pyrrolidine ring which contributes to its biological activity.

- A 2-chlorophenyl group , which enhances its interaction with biological targets.

- A carboxylic acid functional group that may influence solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

- In vitro studies demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. For example, compounds with 4-chlorophenyl substitutions showed reduced cell viability, indicating enhanced anticancer activity compared to the parent compound .

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. Specific derivatives have been shown to inhibit key signaling pathways involved in tumor progression.

Antimicrobial Activity

The compound also exhibits antimicrobial properties :

- In studies involving multidrug-resistant strains of bacteria, certain derivatives demonstrated notable activity against Gram-positive pathogens like Staphylococcus aureus. The presence of the 2-chlorophenyl group was crucial in enhancing this activity .

- Minimum Inhibitory Concentrations (MIC) for selected derivatives were determined, showcasing their potential as therapeutic agents against resistant strains .

Neuropharmacological Effects

Preliminary investigations suggest that this compound may interact with neurotransmitter systems:

- Interaction studies indicate potential binding affinity to serotonin and norepinephrine transporters, suggesting a role in mood regulation and anxiety management. This aligns with findings from related compounds that have shown efficacy in treating depression and anxiety disorders .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A study evaluated various derivatives of this compound for their anticancer activity. Compounds with specific substitutions (e.g., 4-dimethylamino phenyl) exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating promising candidates for further development .

- Antimicrobial Assessment : Another investigation focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The study reported MIC values that suggest effective inhibition at concentrations achievable in clinical settings.

Q & A

Q. Contradictory Reports on Bioactivity :

- Study A : Reports IC₅₀ = 10 µM against kinase X .

- Study B : Finds no activity at 50 µM .

- Resolution :

- Stereochemical Purity : Study B may have used a racemic mixture, while Study A used enantiopure (R)-isomer.

- Assay Conditions : Study A used ATP concentrations closer to physiological levels (1 mM vs. 0.1 mM in Study B) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.